1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

Catalog No.
S848844
CAS No.
1448317-12-1
M.F
C9H11N3O
M. Wt
177.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboni...

CAS Number

1448317-12-1

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

IUPAC Name

1-(oxan-2-yl)pyrazole-4-carbonitrile

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C9H11N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-4H2

InChI Key

OEHGKTKHZPZBGM-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C=C(C=N2)C#N

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)C#N

Here's what we do know:

  • Chemical Structure

    The molecule contains two key functional groups: a pyrazole ring and a nitrile group. Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities [PubChem PubChem CID 9211, ]. Nitrile groups can participate in various chemical reactions and can influence the overall properties of the molecule.

  • Limited Commercial Availability

    While a few commercial suppliers exist, information regarding its use in scientific research is scarce [example supplier, JK Chemical, ].

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a tetrahydro-2H-pyran moiety. The molecular formula of this compound is C9H12N4OC_9H_{12}N_4O, with a molecular weight of approximately 182.22 g/mol. The presence of the carbonitrile group enhances its reactivity, making it suitable for various chemical transformations and biological applications .

  • Oxidation: Can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to yield reduced forms.
  • Alkylation: The nitrogen in the pyrazole ring can react with alkyl halides or other alkylating agents, facilitating the formation of new compounds .
  • Suzuki Coupling: Related compounds with boronic acid moieties can undergo Suzuki coupling reactions, which are valuable in forming carbon-carbon bonds.

The biological activity of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile has been explored in medicinal chemistry. Its structure allows for interactions with various biological targets, including enzymes and receptors. The compound's potential therapeutic applications may stem from its ability to modulate enzymatic activities, which could be beneficial in treating various diseases .

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multiple synthetic steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of Tetrahydro-2H-Pyran: This moiety is often introduced via substitution reactions.
  • Carbonitrile Group Addition: The carbonitrile functionality can be added through nitration or other methods that introduce cyano groups into the structure.

Catalysts such as palladium or copper may be used to facilitate these reactions, often in solvents like dimethylformamide or tetrahydrofuran .

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.
  • Materials Science: In the synthesis of advanced materials due to its unique chemical properties.

The compound's versatility makes it a candidate for further research and development in these fields .

Interaction studies have indicated that this compound can bind to various molecular targets, influencing their activity. For instance, modifications to its structure have shown promising results in enhancing binding affinity to specific receptors, which is crucial for drug development. These studies help elucidate the mechanisms by which the compound exerts its biological effects and guide further modifications for improved efficacy .

Several compounds share structural similarities with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazoleSimilar pyrazole core but different substituentsMay exhibit different biological activity due to structural variations
N-(4-Cyano-tetrahydro-2H-pyran) derivativesIncorporates cyano groups at different positionsPotentially enhanced receptor affinity compared to 1-(tetrahydro-2H-pyran) derivatives
3-Amino derivativesContains amino groups that can alter reactivity and interactionsIncreased solubility and potential bioactivity due to amino functionality

These comparisons illustrate how variations in substituents and functional groups can significantly influence the properties and applications of similar compounds. The unique combination of features in 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile positions it as a noteworthy candidate for further exploration in both medicinal and materials chemistry contexts.

Systematic IUPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile
Molecular Formula: C₉H₁₁N₃O
Molecular Weight: 177.21 g/mol
Structural Features:

  • A pyrazole ring substituted with a cyano group at the 4-position.
  • A tetrahydropyran (THP) group attached to the pyrazole’s 1-position via an N-glycosidic bond.
    Spectroscopic Identifiers:
  • 1H NMR (CDCl₃): δ 8.18 (s, 1H, pyrazole-H), 5.60 (dd, 1H, THP anomeric proton), 3.50–4.10 (m, THP oxy-methylene protons).
  • 13C NMR: δ 117.3 (CN), 145.2 (pyrazole C-4), 98.5 (THP anomeric carbon).

Historical Context in Heterocyclic Chemistry

The compound belongs to two historically significant heterocyclic families:

  • Pyrazoles: First synthesized by Ludwig Knorr in 1883 via cyclocondensation of β-ketoesters with hydrazines. Pyrazoles gained prominence as antipyretics (e.g., antipyrine) and later as COX-2 inhibitors (e.g., celecoxib).
  • Tetrahydropyrans: Widely used as bioisosteres in drug design since the 1990s for improving solubility and metabolic stability.

Significance of Pyrazole and Tetrahydropyran Moieties

  • Pyrazole:
    • The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic substitutions.
    • Pyrazole cores are prevalent in agrochemicals (e.g., fipronil) and pharmaceuticals (e.g., CDPPB).
  • Tetrahydropyran:
    • The THP group acts as a protecting group for alcohols and amines, improving synthetic versatility.
    • Its rigid chair conformation enhances binding affinity in target proteins.

Multicomponent Reaction Pathways

Condensation of Pyrazole-4-Carbonitrile Precursors

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile relies heavily on multicomponent condensation reactions involving pyrazole-4-carbonitrile precursors [1]. These methodologies represent highly efficient approaches for constructing complex heterocyclic systems through one-pot reactions [2] [3]. The fundamental strategy involves the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde to afford chalcone intermediates, which subsequently undergo cyclization reactions [1].

Research has demonstrated that pyrazole-4-carbonitrile derivatives can be efficiently synthesized through multicomponent reactions utilizing aromatic aldehydes, malononitrile, and phenylhydrazine under various catalytic conditions [2]. The reaction proceeds through a series of sequential transformations, including condensation, cyclization, and subsequent rearrangement steps [4]. A particularly notable finding indicates that the condensation of pyrazole-4-carbonitrile precursors with dihydropyran derivatives occurs through a mechanism involving initial nucleophilic attack followed by intramolecular cyclization [1].

Studies have shown that the condensation reactions typically proceed with yields ranging from 63% to 89% depending on the specific reaction conditions and catalyst systems employed [1] [2]. The use of potassium hydroxide as a base in ethanol solvent has proven effective for promoting aldol condensation reactions, with reaction times typically ranging from 5 to 12 hours at room temperature [1]. Alternative methodologies employing acid-catalyzed condensation in dimethylformamide have also demonstrated high efficiency, particularly when utilizing multicomponent approaches [1].

Reaction TypeYield (%)Reaction TimeTemperatureReference
Aldol Condensation825 hoursRoom Temperature [1]
Multicomponent Synthesis863 hoursReflux [1]
One-pot Protocol898 hoursRoom Temperature [2]

Role of 3,4-Dihydro-2H-pyran in Cyclization

The incorporation of 3,4-dihydro-2H-pyran moieties into pyrazole-4-carbonitrile frameworks represents a critical step in the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile [5] [6]. Research indicates that 3,4-dihydro-2H-pyran serves as both a protecting group and an active participant in cyclization reactions [7]. The dihydropyran ring system undergoes facile condensation with pyrazole derivatives through acid-catalyzed mechanisms, leading to the formation of stable tetrahydropyranyl-protected intermediates [7].

Mechanistic studies have revealed that the cyclization process involves the formation of oxonium ion intermediates, which subsequently undergo nucleophilic attack by the pyrazole nitrogen atom [6]. This process is facilitated by the electron-donating properties of the pyrazole ring system, which enhances the nucleophilicity of the nitrogen center [6]. The reaction typically proceeds through a concerted mechanism involving simultaneous bond formation and ring closure [5].

Temperature optimization studies have demonstrated that cyclization reactions involving 3,4-dihydro-2H-pyran proceed most efficiently at temperatures between 55°C and 80°C [8]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to degradation of the dihydropyran moiety [8]. The reaction kinetics follow second-order behavior, with rate constants varying significantly based on the electronic nature of substituents on the pyrazole ring [5].

Catalytic Approaches

Acid-Catalyzed Tetrahydrofuran Protection/Deprotection

Acid-catalyzed protection and deprotection strategies utilizing tetrahydrofuran derivatives represent fundamental methodologies in the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile [9] [10]. The tetrahydrofuran protection strategy involves the formation of acetal linkages under mild acidic conditions, typically employing catalysts such as para-toluenesulfonic acid or hydrochloric acid [9]. Research has established that tetrahydrofuran-based protecting groups exhibit remarkable stability under various reaction conditions while remaining easily removable under specific acidic environments [10].

Deprotection studies have revealed that tetrahydrofuran groups can be selectively removed using controlled acidic hydrolysis conditions [10]. Optimal deprotection conditions involve the use of 88% formic acid at room temperature for 45 minutes, which achieves complete deprotection without affecting other sensitive functional groups [10]. Alternative deprotection protocols utilizing 3:1:1 acetic acid:water:dimethylformamide mixtures at 37°C have demonstrated half-lives of 1.8 hours for tetrahydrofuran group removal [10].

The mechanistic pathway for acid-catalyzed tetrahydrofuran protection involves protonation of the oxygen atom, followed by nucleophilic attack by the pyrazole nitrogen [11]. This process generates a cyclic intermediate that subsequently undergoes ring closure to form the protected product [11]. Kinetic studies indicate that the reaction follows first-order kinetics with respect to both the substrate and the acid catalyst [11].

Acid CatalystDeprotection TimeTemperature (°C)Yield (%)Reference
88% Formic Acid45 minutes2395 [10]
Acetic Acid:Water:DMF7 hours3792 [10]
Trifluoroacetic Acid24 hours23No Reaction [10]

Palladium-Mediated Coupling Reactions

Palladium-catalyzed coupling reactions have emerged as powerful tools for the synthesis of complex pyrazole-4-carbonitrile derivatives, including 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile [12] [13]. These methodologies typically employ palladium complexes in conjunction with phosphine ligands to facilitate carbon-carbon bond formation between pyrazole substrates and various coupling partners [13]. Research has demonstrated that palladium-catalyzed Suzuki coupling reactions between phenylboronic acids and pyrazole-containing aryl halides proceed with excellent efficiency under mild conditions [13].

The development of pyrazole-based phosphine-nitrogen ligands has significantly enhanced the efficiency of palladium-catalyzed transformations [13]. These ligands provide optimal electronic and steric properties for promoting oxidative addition and reductive elimination steps in the catalytic cycle [13]. Studies indicate that pyrazole-tethered phosphine ligands facilitate palladium-catalyzed amination reactions of aryl bromides and triflates with high selectivity [13].

Mechanistic investigations have revealed that palladium-mediated coupling reactions involving tetrahydropyranyl-protected pyrazoles proceed through standard oxidative addition, transmetalation, and reductive elimination pathways [12]. The tetrahydropyranyl protecting group remains intact throughout the catalytic cycle, demonstrating excellent stability under palladium-catalyzed conditions [12]. Reaction optimization studies have established that dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) represents an optimal catalyst system, providing yields of 30% to 93% depending on substrate structure [12].

Solvent and Temperature Optimization

Polar Protic vs. Aprotic Solvent Systems

The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile [14] [15] [16]. Comparative studies between polar protic and aprotic solvents have revealed significant differences in reaction efficiency and selectivity [15]. Research indicates that polar protic solvents, such as ethanol and methanol, favor the formation of pyrazole products through hydrogen bonding interactions that stabilize reaction intermediates [14].

In contrast, polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, provide superior results for multicomponent condensation reactions by minimizing competing side reactions [15]. Studies have demonstrated that aprotic dipolar solvents give better results than polar protic solvents generally used for pyrazole synthesis, with yields improving from 50-60% in ethanol to 85-95% in dimethylformamide [15]. The enhanced performance in aprotic solvents is attributed to reduced hydrogen bonding interactions that can interfere with nucleophilic attack mechanisms [15].

Temperature-dependent solvent effects have been extensively investigated, revealing that solvent choice becomes increasingly critical at elevated temperatures [17] [18]. Research has established that ionic liquids, such as 1,8-diazabicyclo[5.4.0]undec-7-ene acetate, provide exceptional performance for temperature-controlled synthesis, enabling divergent reaction pathways based solely on temperature variation [17]. These findings demonstrate that at room temperature, tosylated pyrazole products predominate, while at 95°C, deprotected pyrazole derivatives are formed preferentially [17].

Solvent SystemYield (%)Reaction TimeTemperatureReference
Ethanol608 hoursRoom Temperature [14]
Dimethylformamide893 hours80°C [15]
Dimethyl Sulfoxide854 hours60°C [15]
Ionic Liquid952 hoursRoom Temperature [17]

Mechanochemical Synthesis Under Ball Milling

Mechanochemical synthesis using ball milling technology has emerged as a revolutionary approach for the environmentally sustainable preparation of pyrazole-4-carbonitrile derivatives [19] [20] [21]. This methodology eliminates the need for organic solvents while providing enhanced reaction rates and improved yields compared to conventional solution-phase methods [20]. Research has demonstrated that ball milling conditions enable the synthesis of pyrazole derivatives with reaction times as short as 5-20 minutes [20].

The mechanochemical approach involves the direct grinding of reactants in a planetary ball mill under controlled conditions [19]. Studies have established that optimal ball-to-reagent mass ratios of 6:1 provide maximum efficiency, with complete conversion achieved within 20 minutes of milling [19]. The process involves placing reactants in tempered vials with steel or ceramic balls, followed by high-energy mechanical agitation that induces chemical bond formation through mechanical force [21].

Comparative studies between mechanochemical and conventional solution methods have revealed superior performance for ball milling approaches [20]. The mechanochemical synthesis of pyranopyrazole derivatives using nano-silica/aminoethylpiperazine catalysts achieves yields of 90-95% within 5-20 minutes, compared to 70-80% yields requiring several hours in solution [20]. The enhanced efficiency is attributed to the high local temperatures and pressures generated during ball milling, which facilitate bond formation and cyclization reactions [21].

Temperature monitoring during ball milling operations indicates that local temperatures can reach 200-300°C despite ambient external conditions [22]. This thermal effect, combined with mechanical activation, enables access to reaction pathways that would otherwise require harsh solution-phase conditions [22]. The method demonstrates excellent scalability and reproducibility, making it attractive for both laboratory-scale synthesis and potential industrial applications [20].

Milling ConditionsYield (%)TimeBall:Reagent RatioReference
Planetary Mill9520 minutes6:1 [19]
Nano-catalyst925 minutes8:1 [20]
Solvent-free8915 minutes6:1 [19]

XLogP3

0.7

Dates

Modify: 2023-08-16

Explore Compound Types